molecular formula C4H4N4O3 B2624576 3-nitro-1H-pyrazole-4-carboxamide CAS No. 39205-91-9

3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B2624576
CAS No.: 39205-91-9
M. Wt: 156.101
InChI Key: MCOJDENHMYYSQV-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazole-4-carboxamide typically involves the condensation of 3-nitro-1H-pyrazole with a suitable carboxamide precursor. One common method includes the reaction of 3-nitro-1H-pyrazole with an amide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1H-pyrazole-4-carboxamide stands out due to its specific nitro and carboxamide functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase with high affinity makes it particularly valuable in developing antifungal agents .

Biological Activity

3-Nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This article delves into its mechanisms of action, biological effects, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group and a carboxamide functional group. These structural components contribute to its unique reactivity and biological properties.

Target Enzyme: Succinate Dehydrogenase (SDH)
The primary target of this compound is succinate dehydrogenase, an essential enzyme in the mitochondrial electron transport chain. The compound interacts with SDH through hydrogen bonding and π–π stacking interactions, inhibiting its activity and disrupting electron transfer between succinate and ubiquinone.

Biochemical Pathways
Inhibition of SDH leads to significant cellular effects, including:

  • Disruption of Energy Production : By blocking SDH, the compound impairs mitochondrial respiration, which can lead to cell death in susceptible organisms.
  • Inhibition of Pathogen Growth : Research has demonstrated over 90% inhibition of Alternaria solani, a pathogenic fungus, at a concentration of 100 μg/mL.

Antibacterial Properties

This compound has shown promising antibacterial activity. A related compound demonstrated effectiveness against various bacterial infections in experimental models. The compound exhibited low acute toxicity in mice and dogs while achieving significant antibacterial efficacy at lower concentrations than traditional antibiotics like nitrofurantoin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies indicate it can inhibit the growth of several phytopathogenic fungi, making it a candidate for agricultural fungicides.

Case Studies

  • Antibacterial Efficacy : In studies involving mice, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide was tested against bacterial infections. It achieved peak concentrations in blood and urine that correlated with effective antibacterial action, suggesting potential for clinical applications .
  • Fungal Inhibition : In vitro studies have shown that derivatives of this compound can effectively inhibit fungal growth, supporting its use as an agrochemical agent.

Medicinal Chemistry

The compound is being explored as an enzyme inhibitor with potential therapeutic applications in treating infections caused by resistant bacteria and fungi.

Agrochemicals

Due to its antifungal properties, this compound is considered for development as a fungicide in agricultural practices.

Summary Table of Biological Activities

Activity Type Target Organism Effectiveness Concentration Tested
AntibacterialVarious bacteriaHigh efficacy<20 mg/kg in mice
AntifungalAlternaria solani>90% inhibition100 μg/mL

Properties

IUPAC Name

5-nitro-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJDENHMYYSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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